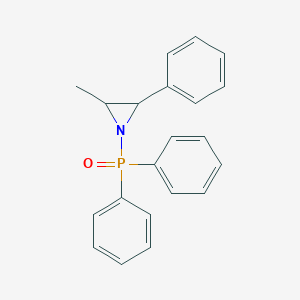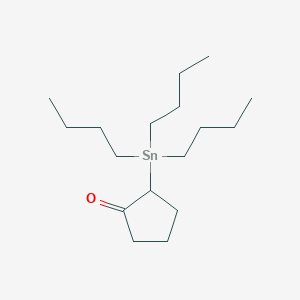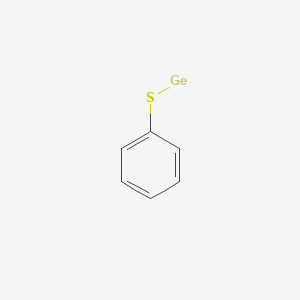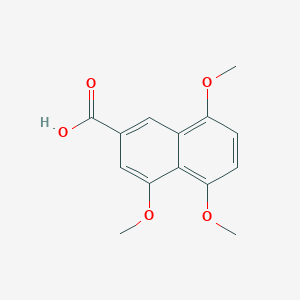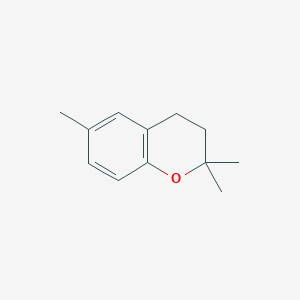
2H-1-Benzopyran, 3,4-dihydro-2,2,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran, 3,4-dihydro-2,2,6-trimethyl- is a chemical compound belonging to the class of benzopyransThe compound has a molecular formula of C12H16O and a molecular weight of 176.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 3,4-dihydro-2,2,6-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,6-trimethyl-1,3-dioxane-4,5-dione with phenol in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2H-1-Benzopyran, 3,4-dihydro-2,2,6-trimethyl- .
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran, 3,4-dihydro-2,2,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyrans, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2H-1-Benzopyran, 3,4-dihydro-2,2,6-trimethyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism by which 2H-1-Benzopyran, 3,4-dihydro-2,2,6-trimethyl- exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3,3-Trimethylindolino-6’-nitrobenzopyrylospiran: Known for its photochromic properties and applications in optical data storage.
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
Uniqueness
2H-1-Benzopyran, 3,4-dihydro-2,2,6-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
23446-57-3 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2,2,6-trimethyl-3,4-dihydrochromene |
InChI |
InChI=1S/C12H16O/c1-9-4-5-11-10(8-9)6-7-12(2,3)13-11/h4-5,8H,6-7H2,1-3H3 |
Clave InChI |
VXXGNQXVRVNCGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(CC2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5,5-dioxo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14702578.png)
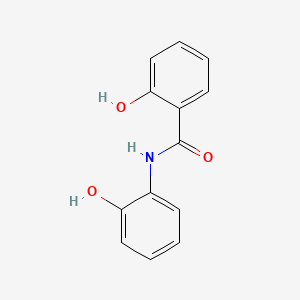
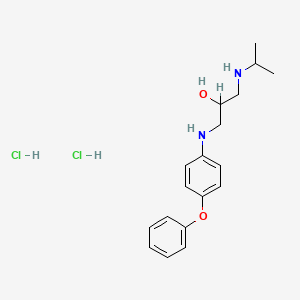
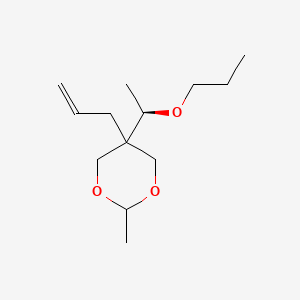
![Benzoic acid, 2-[(chloroethoxyphosphinothioyl)oxy]-, 1-methylethyl ester](/img/structure/B14702598.png)

